3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea
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Overview
Description
3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea is an organic compound belonging to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Initial Synthesis:
Step 1: : The starting material is 4-chlorobenzoyl chloride, which undergoes a Friedel-Crafts acylation with pyridazine to form 4-chlorophenyl-6-oxo-1,6-dihydropyridazin-1-yl compound.
Step 2: : This intermediate is then reacted with 3-bromopropylamine to form 3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propylamine.
Step 3: : The final step involves the reaction of this amine with 2,4-difluorophenyl isocyanate under controlled conditions to yield the target compound.
- Reaction Conditions:
The reactions typically involve the use of solvents such as dichloromethane, THF, or DMF.
Catalysts like aluminum chloride and base reagents such as triethylamine are employed to facilitate the reactions.
The temperature ranges from -10°C to room temperature, depending on the specific step.
Industrial Production Methods: For industrial-scale production, optimizations are done to enhance yield and purity. Continuous flow reactors and automated systems are used to manage large-scale reactions with better control over reaction parameters and safety.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate to yield various oxidized derivatives.
- Reduction:
Reacts with reducing agents such as lithium aluminum hydride to form reduced products, primarily reducing the pyridazine ring.
- Substitution:
Undergoes nucleophilic substitution reactions, particularly on the 4-chlorophenyl ring, with reagents like sodium methoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Reduced pyridazine compounds.
Substitution: Substituted derivatives on the aromatic rings.
Scientific Research Applications
This compound finds use in various scientific fields:
- Chemistry:
As a building block for synthesizing more complex molecules.
As a precursor in the synthesis of heterocyclic compounds.
- Biology:
Studied for its potential enzyme inhibition properties, particularly targeting specific metabolic pathways.
- Medicine:
Research into its potential as an anti-inflammatory or anticancer agent, given its ability to interfere with key biological pathways.
- Industry:
Potential use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
- Molecular Targets:
Enzymes within metabolic pathways, possibly inhibiting their activity by binding to active sites.
- Pathways Involved:
Interference in signaling pathways critical for cell growth and proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Compared to other urea derivatives, 3-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2,4-difluorophenyl)urea stands out due to its unique structural elements, such as the pyridazine ring and difluorophenyl moiety.
Similar Compounds:4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrazol-3-one
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide
Each of these compounds has structural similarities, but differences in their heterocyclic cores and functional groups contribute to varied chemical and biological properties.
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O2/c21-14-4-2-13(3-5-14)17-8-9-19(28)27(26-17)11-1-10-24-20(29)25-18-7-6-15(22)12-16(18)23/h2-9,12H,1,10-11H2,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKATJHESWOXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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